An In-depth Technical Guide on the Core Chemical Properties of (Rac)-Clopidogrel carboxylic acid-d4
An In-depth Technical Guide on the Core Chemical Properties of (Rac)-Clopidogrel carboxylic acid-d4
This technical guide provides a comprehensive overview of the chemical properties, metabolic pathway, and analytical methodologies for (Rac)-Clopidogrel carboxylic acid-d4. The information is intended for researchers, scientists, and drug development professionals working with this stable isotope-labeled internal standard.
Core Chemical and Physical Properties
(Rac)-Clopidogrel carboxylic acid-d4 is the deuterated form of the main, inactive metabolite of Clopidogrel, an antiplatelet medication. The incorporation of four deuterium atoms on the phenyl ring makes it an ideal internal standard for mass spectrometry-based quantification of Clopidogrel carboxylic acid in biological matrices.
| Property | Value |
| Chemical Name | 2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid[1] |
| Synonyms | (Rac)-CLPM-d4, (Rac)-SR 26334-d4 |
| CAS Number | 1246814-52-7[1][2] |
| Molecular Formula | C₁₅H₁₀D₄ClNO₂S[1][2] |
| Molecular Weight | 311.82 g/mol [1][2] |
| Appearance | White to off-white solid |
| Melting Point | 100-105°C (decomposes)[3] |
| Solubility | Soluble in Methanol and DMSO |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months[2] |
| Purity | Typically >95% (by HPLC)[1] |
| Isotopic Enrichment | >95% |
Metabolic Pathway of Clopidogrel
Clopidogrel is a prodrug that requires hepatic metabolism to exert its antiplatelet effect. A significant portion, approximately 85%, of an orally administered dose of Clopidogrel is hydrolyzed by carboxylesterases (primarily CES1) to its inactive carboxylic acid metabolite. The remaining portion is metabolized by cytochrome P450 enzymes to an active thiol metabolite which is responsible for the pharmacological activity.
Caption: Metabolic fate of Clopidogrel in the liver.
Experimental Protocols
Synthesis of (Rac)-Clopidogrel carboxylic acid-d4
A detailed, publicly available, step-by-step protocol for the synthesis of (Rac)-Clopidogrel carboxylic acid-d4 could not be identified in the reviewed literature. Stable isotope-labeled compounds are typically synthesized by specialized chemical suppliers. The general approach for the synthesis of deuterated aromatic compounds involves the use of deuterated starting materials or deuterium exchange reactions under specific catalytic conditions. For (Rac)-Clopidogrel carboxylic acid-d4, this would likely involve the use of deuterated 2-chlorophenylacetic acid or a related precursor in a multi-step synthesis.
Quantification of (Rac)-Clopidogrel carboxylic acid-d4 in Human Plasma using LC-MS/MS
This protocol describes a common method for the quantification of Clopidogrel carboxylic acid in human plasma, utilizing (Rac)-Clopidogrel carboxylic acid-d4 as an internal standard.
1. Materials and Reagents:
-
(Rac)-Clopidogrel carboxylic acid-d4 (Internal Standard, IS)
-
Clopidogrel carboxylic acid (Analyte)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3. Standard Solution Preparation:
-
Prepare stock solutions of the analyte and the internal standard in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serial dilution of the stock solutions with a mixture of methanol and water.
4. Sample Preparation (Protein Precipitation Method):
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard, (Rac)-Clopidogrel carboxylic acid-d4.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
HPLC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Clopidogrel carboxylic acid: Monitor the specific precursor to product ion transition.
-
(Rac)-Clopidogrel carboxylic acid-d4: Monitor the specific precursor to product ion transition (typically a +4 Da shift from the unlabeled analyte).
-
6. Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their concentrations.
-
Determine the concentration of the analyte in the plasma samples by interpolating their peak area ratios from the calibration curve.
References
- 1. CN101775001B - Method for synthesizing clopidogrel hydrogen sulfate intermediate by adopting solid acid catalytic esterification - Google Patents [patents.google.com]
- 2. Deuterated Clopidogrel Analogues as a New Generation of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
